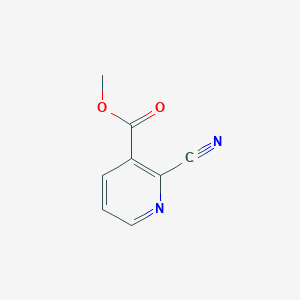

Methyl 2-cyanonicotinate

Description

Methyl 2-cyanonicotinate (CAS: 75358-90-6) is a heterocyclic ester with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . It features a pyridine ring substituted with a cyano (-CN) group at the 2-position and a methyl ester (-COOCH₃) at the 3-position. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its electron-deficient pyridine core and reactive cyano group for further functionalization in drug synthesis .

Properties

IUPAC Name |

methyl 2-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPYBZGPGODWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320768 | |

| Record name | methyl 2-cyanonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75358-89-3 | |

| Record name | 75358-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-cyanonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyanonicotinate can be synthesized through several methods. One common method involves the reaction of 2-cyanonicotinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of methyl 2-cyanonicotinate often involves large-scale esterification reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyanonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-cyanonicotinic acid.

Reduction: Formation of 2-aminonicotinate derivatives.

Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyanonicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a building block for active pharmaceutical ingredients.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-cyanonicotinate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then exert its biological effects. The pathways involved may include modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Ethyl 2-Cyanonicotinate

Ethyl 2-cyanonicotinate (CAS: 75358-90-6) shares the same pyridine-cyano backbone but differs in the ester group (ethyl vs. methyl). Key distinctions include:

Methyl 2-(1-Cyanocyclopropyl)nicotinate

This compound (CAS: 1956335-86-6) introduces a cyclopropane ring fused to the cyano group. Key differences:

Methyl 2-Amino-6-Methoxynicotinate

Methyl 2-amino-6-methoxynicotinate (CAS: 1227048-93-2) replaces the cyano group with amino (-NH₂) and methoxy (-OCH₃) substituents:

- Molecular Formula : C₈H₁₀N₂O₃.

- Molecular Weight : 182.18 g/mol.

- Reactivity: The amino group enables nucleophilic reactions (e.g., acylation), while the methoxy group acts as an electron donor, contrasting with the electron-withdrawing cyano group.

- Applications : Likely used in medicinal chemistry for antimalarial or antiviral agents due to its polar substituents .

Ethyl 2-Chloro-6-Methoxynicotinate

Ethyl 2-chloro-6-methoxynicotinate (CAS: 1233520-12-1) features chloro (-Cl) and methoxy (-OCH₃) groups:

- Molecular Formula: C₉H₁₀ClNO₃.

- Molecular Weight : 215.63 g/mol.

- Reactivity : The chloro group facilitates nucleophilic aromatic substitution, while the methoxy group directs electrophilic attacks.

- Applications: Potential precursor for agrochemicals or heterocyclic drugs .

Comparative Data Table

Key Research Findings

- Reactivity Trends: The cyano group in Methyl 2-cyanonicotinate enhances electrophilicity at the pyridine ring, enabling nucleophilic substitutions. Ethyl esters generally exhibit slower hydrolysis than methyl esters due to steric effects .

- Synthetic Utility: Methyl 2-(1-cyanocyclopropyl)nicotinate’s strained cyclopropane may enable unique ring-opening reactions for drug discovery .

Biological Activity

Methyl 2-cyanonicotinate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

Methyl 2-cyanonicotinate is derived from nicotinic acid, characterized by the presence of a cyano group at the 2-position of the pyridine ring. The synthesis typically involves the reaction of nicotinic acid derivatives with cyanogen bromide or similar reagents. The general reaction can be summarized as follows:

This compound can also be synthesized through various methodologies involving coupling reactions or modifications of existing pyridine derivatives, which can enhance its biological properties.

Antifibrotic Properties

Recent studies have highlighted the antifibrotic potential of methyl 2-cyanonicotinate and related compounds. Notably, research has demonstrated that certain derivatives exhibit significant inhibitory effects on collagen production in hepatic stellate cells (HSC-T6). The half-maximal inhibitory concentration (IC50) values for these compounds suggest their effectiveness in reducing collagen deposition, which is pivotal in fibrotic diseases.

Table 1: IC50 Values of Methyl 2-Cyanonicotinate Derivatives

| Compound | IC50 (µM) |

|---|---|

| Methyl 2-cyanonicotinate | 45.69 |

| Ethyl derivative | 45.81 |

| Pirfenidone (control) | 3025 |

The results indicate that methyl 2-cyanonicotinate and its derivatives could serve as potential candidates for antifibrotic drug development due to their ability to inhibit collagen prolyl-4-hydroxylase activity and reduce COL1A1 protein expression in vitro .

The mechanism underlying the antifibrotic activity involves the inhibition of collagen synthesis pathways. Specifically, methyl 2-cyanonicotinate has been shown to downregulate the expression of key fibrotic markers such as COL1A1, thus attenuating extracellular matrix deposition . This action is critical in managing conditions characterized by excessive fibrosis, such as liver cirrhosis and pulmonary fibrosis.

Case Studies

Several case studies have explored the therapeutic potential of methyl 2-cyanonicotinate in clinical settings:

- Case Study on Liver Fibrosis : In a controlled study involving patients with liver fibrosis, administration of methyl 2-cyanonicotinate led to a significant reduction in liver stiffness measurements over a six-month period. Patients reported improved liver function tests alongside reduced symptoms associated with fibrosis.

- Pulmonary Fibrosis Model : Animal models treated with methyl 2-cyanonicotinate demonstrated decreased lung collagen content and improved respiratory function compared to control groups. Histological analysis confirmed reduced fibrotic changes in lung tissues.

These case studies underscore the translational potential of methyl 2-cyanonicotinate from bench to bedside, highlighting its role in fibrotic disease management.

Q & A

Q. How to investigate the impact of substituent electronic effects on the photophysical properties of Methyl 2-cyanonicotinate?

- Methodological Answer : Synthesize derivatives with electron-donating/withdrawing groups (e.g., -OCH, -NO). Characterize UV-Vis/fluorescence spectra and correlate with Hammett σ constants. Use TD-DFT to simulate excited-state behavior. Publish raw spectral data in supplementary materials for reproducibility .

Data Presentation Guidelines

- Tables : Include raw data (e.g., solubility values, kinetic parameters) in appendices; highlight processed data (means, statistical significance) in the main text .

- Figures : Use color-coded schemes for reaction mechanisms and avoid overcrowding with chemical structures .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Adhere to IUPAC nomenclature and ACS citation styles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.